

An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-ol

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *2-(4-Bromophenyl)propan-2-ol*

Cat. No.: *B1280599*

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential areas of biological investigation for the compound **2-(4-Bromophenyl)propan-2-ol**. While this compound is a known chemical entity, publicly available data on its biological activity is notably absent. This document aims to consolidate the existing chemical knowledge and propose avenues for future research by examining the biological activities of structurally analogous compounds. All quantitative data are presented in standardized tables, and a detailed experimental protocol for its synthesis via the Grignard reaction is provided. A visual representation of the synthetic workflow is also included.

Chemical and Physical Properties

2-(4-Bromophenyl)propan-2-ol is a solid organic compound with a molecular weight of 215.09 g/mol .^{[1][2]} Its key physicochemical properties, compiled from various chemical suppliers, are summarized in Table 1. This data is crucial for its handling, storage, and application in experimental settings.

Table 1: Physicochemical Properties of **2-(4-Bromophenyl)propan-2-ol**

Property	Value	Source(s)
CAS Number	2077-19-2	[1]
Molecular Formula	C ₉ H ₁₁ BrO	[1] [2]
Molecular Weight	215.09 g/mol	[1] [2]
IUPAC Name	2-(4-bromophenyl)propan-2-ol	[1]
Melting Point	45.6 °C	[1]
Boiling Point	281.5 °C at 760 mmHg	[1]
Flash Point	124 °C	[1]
Physical Form	Solid	[1]
Purity	Typically ≥97%	
InChI Key	AOGYBHJTXLXRSM- UHFFFAOYSA-N	[1]
SMILES	CC(C)(O)C1=CC=C(Br)C=C1	[2]

Synthesis of 2-(4-Bromophenyl)propan-2-ol

The primary method for the synthesis of **2-(4-Bromophenyl)propan-2-ol** is through a Grignard reaction. This classic organometallic reaction involves the addition of a Grignard reagent, in this case, methylmagnesium bromide, to a ketone, 4-bromoacetophenone.

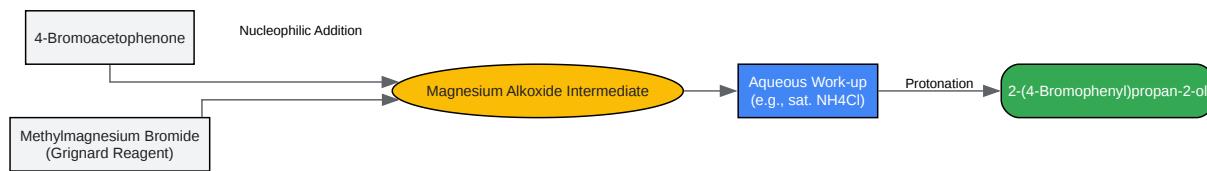
Experimental Protocol: Grignard Synthesis

This protocol is adapted from established procedures for the synthesis of similar tertiary alcohols.[\[3\]](#)

Materials:

- 4-Bromoacetophenone
- Magnesium turnings

- Methyl iodide or methyl bromide
- Anhydrous diethyl ether or tetrahydrofuran (THF)
- Saturated aqueous ammonium chloride (NH₄Cl) solution
- Anhydrous sodium sulfate (Na₂SO₄)
- Standard laboratory glassware for anhydrous reactions (e.g., round-bottom flask, dropping funnel, condenser)
- Inert atmosphere (e.g., nitrogen or argon)


Procedure:**• Preparation of the Grignard Reagent:**

- In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a condenser, and a dropping funnel under an inert atmosphere, add magnesium turnings.
- Add a small volume of anhydrous diethyl ether or THF to cover the magnesium.
- Dissolve methyl iodide or methyl bromide in anhydrous ether/THF and add it to the dropping funnel.
- Add a small portion of the methyl halide solution to the magnesium. The reaction is initiated if bubbling or a color change is observed. If the reaction does not start, gently warm the flask or add a small crystal of iodine.
- Once the reaction has initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
- After the addition is complete, continue to stir the mixture until the magnesium has been consumed. The resulting greyish solution is the methylmagnesium bromide Grignard reagent.

• Reaction with 4-Bromoacetophenone:

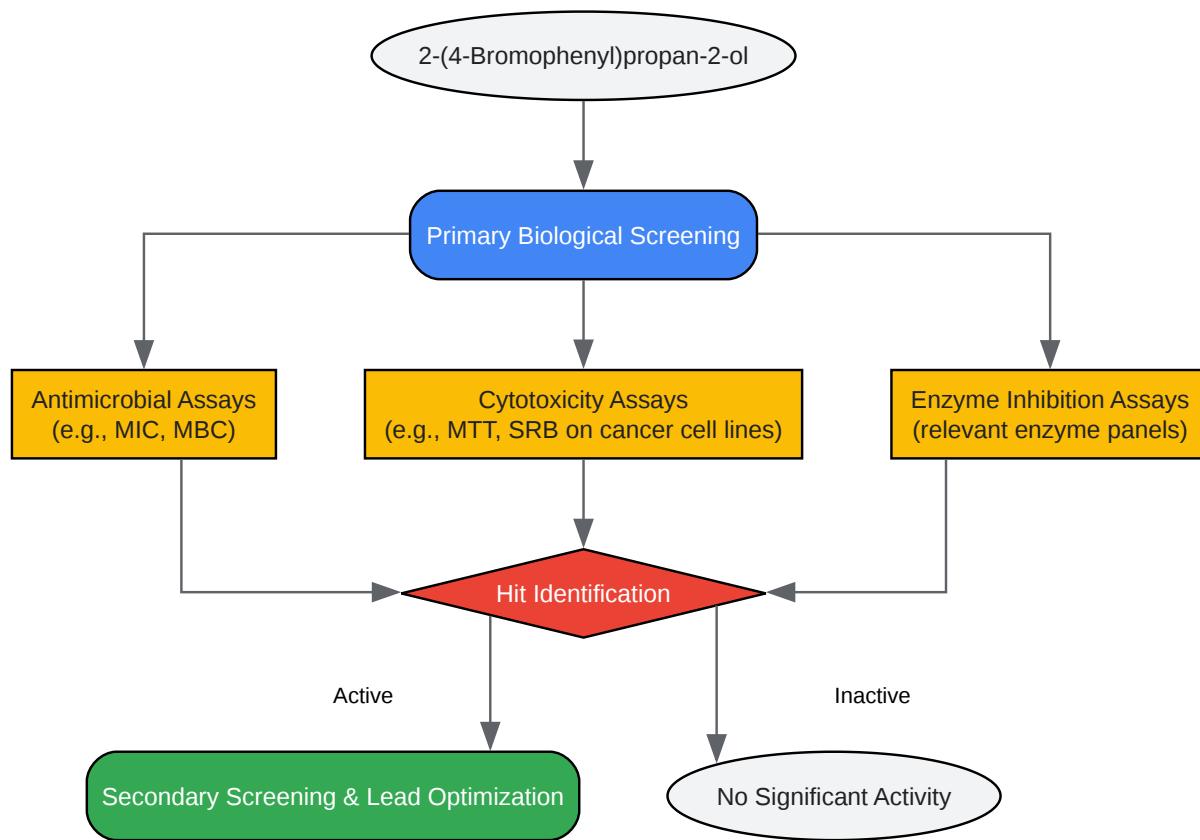
- Dissolve 4-bromoacetophenone in anhydrous diethyl ether or THF in the dropping funnel.
- Cool the Grignard reagent solution in an ice bath.
- Add the 4-bromoacetophenone solution dropwise to the cooled Grignard reagent with vigorous stirring.
- After the addition is complete, allow the reaction mixture to warm to room temperature and stir for an additional 1-2 hours.
- Work-up and Purification:
 - Cool the reaction mixture in an ice bath and slowly quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
 - Separate the organic layer.
 - Extract the aqueous layer with two portions of diethyl ether.
 - Combine the organic layers and wash with brine.
 - Dry the combined organic layer over anhydrous sodium sulfate.
 - Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator.
 - The crude product can be purified by recrystallization or column chromatography to yield pure **2-(4-Bromophenyl)propan-2-ol**.

Synthesis Workflow Diagram

[Click to download full resolution via product page](#)

*Synthesis of **2-(4-Bromophenyl)propan-2-ol** via Grignard Reaction.*

Biological Activity and Future Directions


A comprehensive search of scientific literature and chemical databases reveals a lack of specific studies on the biological activity of **2-(4-Bromophenyl)propan-2-ol**. There are no published reports on its pharmacological effects, in vitro or in vivo activity, or its mechanism of action.

However, the biological activities of structurally related bromophenyl compounds have been reported, suggesting potential areas for future investigation of **2-(4-Bromophenyl)propan-2-ol**.

- **Antimicrobial Activity:** Several studies have demonstrated that various bromophenyl derivatives possess antimicrobial properties. For example, N-(4-bromophenyl)furan-2-carboxamides have shown activity against drug-resistant bacteria.^[4] Thiazole derivatives containing a 4-bromophenyl group have also been evaluated for their antibacterial and antifungal activities.^[5] Given these precedents, it would be valuable to screen **2-(4-Bromophenyl)propan-2-ol** against a panel of pathogenic bacteria and fungi.
- **Anticancer Activity:** The bromophenyl moiety is present in a number of compounds with demonstrated anticancer activity. For instance, novel 2-(2-(4-bromophenyl)quinolin-4-yl)-1,3,4-oxadiazole derivatives have been synthesized and evaluated as anticancer agents.^[6] Additionally, brominated coelenteramines have been investigated for their cytotoxicity towards breast and prostate cancer cell lines.^[7] Therefore, evaluating the cytotoxic effects of **2-(4-Bromophenyl)propan-2-ol** against various cancer cell lines could be a promising research avenue.
- **Enzyme Inhibition:** The p-bromophenacyl bromide, a structurally related compound, is a known inhibitor of phospholipase A2.^[8] While the chemical reactivity of an alpha-halo ketone differs significantly from a tertiary alcohol, the shared bromophenyl group suggests that **2-(4-Bromophenyl)propan-2-ol** could be screened against a panel of enzymes, particularly those with hydrophobic binding pockets where the bromophenyl group can interact.

Proposed Experimental Workflow for Biological Screening

For researchers interested in exploring the biological potential of **2-(4-Bromophenyl)propan-2-ol**, a general screening workflow is proposed below.

[Click to download full resolution via product page](#)

Proposed workflow for the initial biological evaluation.

Signaling Pathways

Due to the absence of any documented biological activity for **2-(4-Bromophenyl)propan-2-ol**, there is no information regarding its interaction with any signaling pathways. Elucidation of any potential mechanism of action would first require the identification of a reproducible biological effect in primary and secondary screening assays.

Conclusion

2-(4-Bromophenyl)propan-2-ol is a well-characterized compound from a chemical perspective, with established physical properties and a straightforward synthetic route. However, its biological profile remains unexplored. This technical guide serves as a foundational resource for researchers by providing the necessary chemical data and methodologies to facilitate further investigation. The documented bioactivities of structurally related bromophenyl compounds suggest that antimicrobial, anticancer, and enzyme inhibition studies are logical starting points for uncovering the potential therapeutic value of this molecule. Such studies are essential to bridge the current knowledge gap and determine if **2-(4-Bromophenyl)propan-2-ol** or its derivatives could be of interest in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. 2-(4-Bromophenyl)propan-2-ol | 2077-19-2 [sigmaaldrich.com]
- 2. 2-(4-BROMOPHENYL)PROPAN-2-OL | CAS 2077-19-2 [matrix-fine-chemicals.com]
- 3. 2-(2-Bromophenyl)-2-propanol | 7073-69-0 [chemicalbook.com]
- 4. Synthesis of Functionalized N-(4-Bromophenyl)furan-2-carboxamides via Suzuki-Miyaura Cross-Coupling: Anti-Bacterial Activities against Clinically Isolated Drug Resistant *A. baumannii*, *K. pneumoniae*, *E. cloacae* and MRSA and Its Validation via a Computational Approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 4-(4-Bromophenyl)-thiazol-2-amine derivatives: synthesis, biological activity and molecular docking study with ADME profile - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Investigation of the Anticancer and Drug Combination Potential of Brominated Coelenteramines toward Breast and Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Phospholipase A2 inhibitors p-bromophenacyl bromide and arachidonyl trifluoromethyl ketone suppressed interleukin-2 (IL-2) expression in murine primary splenocytes - PubMed

[pubmed.ncbi.nlm.nih.gov]

- To cite this document: BenchChem. [An In-depth Technical Guide to 2-(4-Bromophenyl)propan-2-ol]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1280599#discovery-of-2-4-bromophenyl-propan-2-ol>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com